(S)-(Tetrahydrofuran-2-YL)methanol
Overview
Description
(S)-(Tetrahydrofuran-2-YL)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a hydroxymethyl group at the 2-position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structure and reactivity.
Mechanism of Action
Target of Action
(S)-(Tetrahydrofuran-2-YL)methanol, also known as methanol, is a simple alcohol with the chemical formula CH3OH. Its primary targets in the body are enzymes involved in its metabolism, such as alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) 2E1 . These enzymes play a crucial role in the metabolism of xenobiotics and fatty acids .
Mode of Action
Methanol interacts with its targets, ADH and CYP2E1, to undergo metabolism. ADH metabolizes methanol into formaldehyde, which is then further metabolized by aldehyde dehydrogenase into formic acid . This metabolic process results in changes at the molecular level, leading to the production of toxic metabolites like formaldehyde and formic acid .
Biochemical Pathways
The metabolism of methanol involves several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted into formaldehyde. This is then further metabolized into formic acid via the aldehyde dehydrogenase pathway . In addition, methanol can also be metabolized through the cytochrome P450 system .
Pharmacokinetics
The pharmacokinetics of methanol involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver by ADH and CYP2E1 into formaldehyde and formic acid . The toxic metabolites are then eliminated from the body through the kidneys .
Result of Action
The metabolism of methanol results in the production of formaldehyde and formic acid, both of which are toxic. Formaldehyde is a potent electrophile that can react with proteins and DNA, causing cellular damage . Formic acid can cause metabolic acidosis, a condition characterized by an imbalance in the body’s acid-base balance . In severe cases, methanol poisoning can lead to visual impairment and even blindness .
Action Environment
The action of methanol and its efficacy can be influenced by various environmental factors. For instance, the presence of ethanol, a competitive inhibitor of ADH, can slow down the metabolism of methanol, thereby reducing the production of toxic metabolites . Moreover, factors such as the individual’s health status, age, and genetic makeup can also influence the body’s response to methanol .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydrofuran derivatives can participate in various biochemical reactions
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is important to investigate these aspects to understand the temporal changes in the effects of this compound .
Dosage Effects in Animal Models
The effects of (S)-(Tetrahydrofuran-2-YL)methanol at different dosages in animal models have not been reported. Studies on threshold effects, as well as any toxic or adverse effects at high doses, would provide valuable information for potential therapeutic applications .
Metabolic Pathways
Understanding these pathways could shed light on its effects on metabolic flux or metabolite levels .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would provide valuable insights .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(Tetrahydrofuran-2-YL)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . Another method includes the catalytic hydrogenation of (S)-tetrahydrofuran-2-carboxaldehyde using a palladium catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: (S)-tetrahydrofuran-2-carboxylic acid
Reduction: (S)-tetrahydrofuran-2-methanol
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
(S)-(Tetrahydrofuran-2-YL)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: This compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- ®-(Tetrahydrofuran-2-YL)methanol
- (S)-Tetrahydrofuran-2-carboxylic acid
- (S)-Tetrahydrofuran-2-carboxaldehyde
Uniqueness
(S)-(Tetrahydrofuran-2-YL)methanol is unique due to its chiral nature and the presence of the hydroxymethyl group at the 2-position. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57203-01-7 | |
Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.